N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
Description
. This compound is known for its molecular structure, which includes a tetrahydrofuran ring and an oxalamide group, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c8-5(10)6(11)9-3-7(12)1-2-13-4-7/h12H,1-4H2,(H2,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADPMMHQGNUXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane to produce 3-hydroxytetrahydrofuran . This intermediate is then reacted with oxalyl chloride and an appropriate amine to form the desired oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxalamide group produces primary amines.
Scientific Research Applications
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a variety of applications, distinguishing it from other similar compounds.
Biological Activity
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxalamide functional group and a hydroxytetrahydrofuran moiety. The structural formula can be represented as follows:
This compound exhibits properties that suggest potential interactions with biological systems, particularly in modulating cellular pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The proposed mechanisms include:
- Inhibition of Fibrosis : Studies indicate that this compound may suppress myofibroblast transdifferentiation, a crucial process in fibrosis development. By inhibiting this pathway, it can potentially reduce extracellular matrix (ECM) deposition and cellular contractility, which are key factors in fibrotic diseases.
- Modulation of Enzymatic Activity : this compound may influence various enzymes involved in metabolic pathways, leading to altered cellular responses. This modulation can affect gene expression and protein synthesis, contributing to its therapeutic effects.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antifibrotic Activity : In a murine model of lung fibrosis induced by bleomycin, administration of the compound resulted in a significant reduction in histopathological markers of fibrosis. This suggests its potential as a therapeutic agent for treating fibrotic diseases.
- Cell Culture Studies : In vitro experiments demonstrated that this compound effectively inhibited the proliferation of myofibroblasts. The compound altered cell morphology and reduced contractile forces within the cells, indicating its role in modulating fibrotic processes.
Biochemical Analysis
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Molecular Weight | 215.24 g/mol |
| Solubility | Soluble in DMSO and ethanol; limited solubility in water |
| Stability | Stable under physiological conditions; sensitive to extreme pH levels |
Future Directions
Research on this compound is still emerging, and several future directions can be anticipated:
- Clinical Trials : Further clinical studies are necessary to evaluate the efficacy and safety profile of this compound in humans.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antifibrotic effects could provide insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
